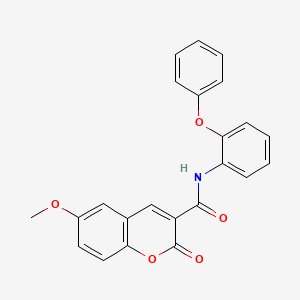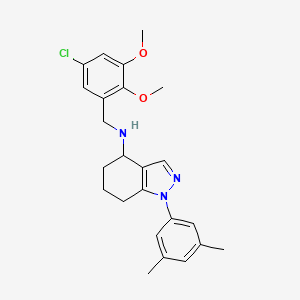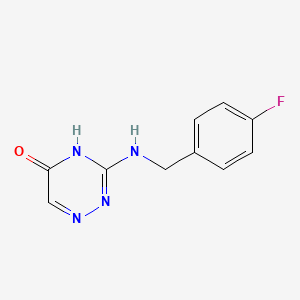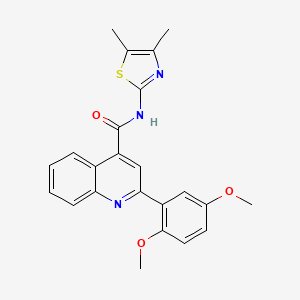BORON](/img/structure/B6117332.png)
[1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPAN](DIPROPYL)BORON
Descripción general
Descripción
1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON is a complex organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom coordinated to a guanidinate ligand and a pyridine ring. The presence of dicyclohexyl and dipropyl groups further adds to its complexity and potential reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON is used as a reagent in Suzuki–Miyaura coupling reactions, which are widely applied in the synthesis of biaryl compounds. Its unique structure allows for selective and efficient cross-coupling reactions.
Biology
In biology, this compound has been explored for its potential use in the development of boron-containing drugs. The boron atom can form stable complexes with biomolecules, making it a valuable tool in medicinal chemistry.
Medicine
In medicine, boron-containing compounds are being investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. The unique properties of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON make it a promising candidate for further research in this area.
Industry
In industry, this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON typically involves the reaction of dicyclohexylborane with a guanidine derivative and a pyridine-containing compound. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron compound. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON undergoes a variety of chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The pyridine and guanidinate ligands can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and various substituted derivatives of the original compound.
Mecanismo De Acción
The mechanism of action of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON involves the coordination of the boron atom to various molecular targets. The boron atom can form stable complexes with nucleophiles, such as amines and alcohols, through the formation of boron-nitrogen or boron-oxygen bonds. This coordination can alter the reactivity and properties of the target molecules, leading to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylborane: A simpler boron compound with similar reactivity but lacking the pyridine and guanidinate ligands.
Dipropylborane: Another boron compound with dipropyl groups but without the complex ligand structure.
Pyridine-borane complex: A boron compound with a pyridine ligand but lacking the guanidinate and dicyclohexyl groups.
Uniqueness
The uniqueness of 1,3-DICYCLOHEXYL-2-(2-PYRIDINYL-KAPPAN)GUANIDINATO-KAPPANBORON lies in its complex structure, which provides a combination of stability and reactivity. The presence of multiple ligands allows for selective interactions with various molecular targets, making it a versatile reagent in both synthetic and industrial applications.
Propiedades
IUPAC Name |
N,3-dicyclohexyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BN4/c1-3-18-25(19-4-2)28-20-12-11-17-23(28)27-24(26-21-13-7-5-8-14-21)29(25)22-15-9-6-10-16-22/h11-12,17,20-22H,3-10,13-16,18-19H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJWSFLDMTFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)

![(3E)-7-Nitro-3-[2-oxo-2-(thiophen-2-YL)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6117299.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B6117303.png)
![8-(4-HYDROXYPHENYL)-1,3-DIMETHYL-7-(4-METHYLPHENYL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B6117312.png)
![2-(2-fluorophenyl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117317.png)

![N-(4-isopropylphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117333.png)

![5-[[3-(2-Hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B6117356.png)
